2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a dimethylaminophenyl group, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenoxy Intermediate: Reacting 4-chlorophenol with a suitable acylating agent to form the chlorophenoxy intermediate.
Formation of the Dimethylaminophenyl Intermediate: Reacting 4-dimethylaminobenzaldehyde with a suitable reagent to form the dimethylaminophenyl intermediate.
Coupling Reaction: Coupling the chlorophenoxy intermediate with the dimethylaminophenyl intermediate in the presence of a base to form the desired product.
Final Acetamide Formation: Reacting the coupled product with pyridine-2-carboxylic acid under suitable conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The chlorophenoxy group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE may be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. This includes its use as a lead compound for drug development, particularly in the treatment of diseases where its specific chemical structure may offer advantages.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)acetamide
- 2-(4-Chlorophenoxy)-N-{[4-(methylamino)phenyl]methyl}-N-(pyridin-2-yl)acetamide
- 2-(4-Chlorophenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-(quinolin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the dimethylamino group may enhance its solubility and interaction with biological targets, while the chlorophenoxy group may contribute to its stability and reactivity.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-25(2)19-10-6-17(7-11-19)15-26(21-5-3-4-14-24-21)22(27)16-28-20-12-8-18(23)9-13-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
CUMSHOBACNQFQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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